Cas no 2828433-07-2 ((R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate)

(R)-2-アミノ-5-(((S)-1-カルボキシ-2-(1H-インドール-3-イル)エチル)アミノ)-5-オキソペンタン酸トリフルオロアセテートは、高純度の非天然アミノ酸誘導体であり、ペプチド合成や医薬品中間体として重要な役割を果たします。この化合物は、(R)および(S)配置のキラル中心を有し、立体選択的な反応に適した特性を示します。トリフルオロアセテート塩形態により高い溶解性と安定性を兼ね備え、生化学研究における取り扱いが容易です。特にGPCRリガンド開発や神経科学分野でのアプリケーションが期待され、精密な構造制御が要求される研究用途に適しています。HPLC分析による高純度保証(通常98%以上)が特徴です。

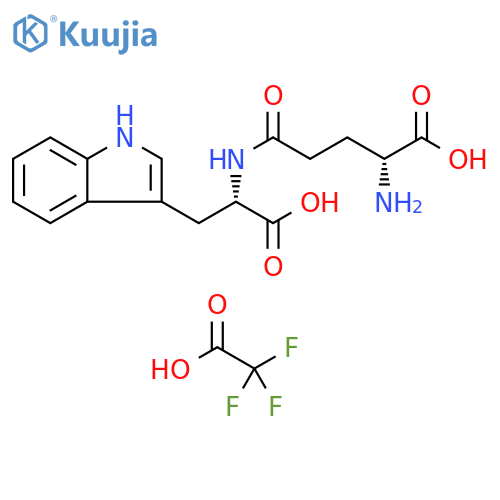

2828433-07-2 structure

商品名:(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate

- (2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

- Golotimod TFA

- CS-0101430

- G67178

- 2828433-07-2

- T11449L2

- Golotimod (TFA) (229305-39-9 free base)

- AKOS040733296

- Golotimod (TFA)

- HY-14743A

-

- インチ: 1S/C16H19N3O5.C2HF3O2/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;3-2(4,5)1(6)7/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t11-,13+;/m1./s1

- InChIKey: ZPZLJEOSWDKEOP-YLAFAASESA-N

- ほほえんだ: C(F)(F)(F)C(=O)O.C(C1=CNC2=CC=CC=C12)[C@@H](C(=O)O)NC(=O)CC[C@@H](N)C(=O)O

計算された属性

- せいみつぶんしりょう: 447.12533447g/mol

- どういたいしつりょう: 447.12533447g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 11

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 568

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 183Ų

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158218-100mg |

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |

2828433-07-2 | 99% | 100mg |

¥1180 | 2023-09-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01308869-250mg |

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |

2828433-07-2 | 99% | 250mg |

¥1340.0 | 2023-04-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01308869-100mg |

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |

2828433-07-2 | 99% | 100mg |

¥894.0 | 2023-04-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01308869-1g |

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |

2828433-07-2 | 99% | 1g |

¥3344.0 | 2023-04-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158218-250mg |

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |

2828433-07-2 | 99% | 250mg |

¥1769 | 2023-09-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158218-1g |

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |

2828433-07-2 | 99% | 1g |

¥4414 | 2023-09-09 | |

| Ambeed | A1374190-100mg |

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |

2828433-07-2 | 99% | 100mg |

$121.0 | 2025-02-28 | |

| Ambeed | A1374190-250mg |

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |

2828433-07-2 | 99% | 250mg |

$181.0 | 2025-02-28 | |

| Ambeed | A1374190-1g |

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |

2828433-07-2 | 99% | 1g |

$452.0 | 2025-02-28 |

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

2828433-07-2 ((R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 57707-64-9(2-azidoacetonitrile)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2828433-07-2)(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):163/407